molecular formula C10H10BrN3O2 B1433361 Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1396779-99-9

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B1433361
CAS RN: 1396779-99-9
M. Wt: 284.11 g/mol
InChI Key: VSQRAULZZFPOEY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate in ethanol. Sodium hydroxide is then added to the mixture and heated at reflux for several hours. The mixture is cooled and water is added. The product is extracted with ethyl acetate, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is complex, with multiple bonds and functional groups . It is part of the pyrazolopyridine family, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate, followed by hydrolysis and decarboxylation.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a valuable scaffold in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . This compound is utilized in the design and synthesis of new pharmaceuticals, particularly as a core structure for the development of kinase inhibitors . These inhibitors can be effective in treating various cancers by blocking specific enzymes that promote cell growth.

Agriculture: Pesticide Formulation

In agriculture, this compound’s derivatives are explored for their potential use in pesticide formulations . The structural versatility allows for the creation of compounds that can interact with specific biological targets in pests, leading to the development of new, more effective pesticides.

Material Science: Organic Electronic Materials

The pyrazolopyridine core of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be functionalized to create organic electronic materials . These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in flexible electronics and solar energy harvesting.

Environmental Science: Pollutant Detection

Derivatives of this compound are being studied for their use in environmental science, particularly in the detection of pollutants . The compound’s ability to form stable complexes with various metals can be harnessed in the development of sensors that detect heavy metals and other contaminants in water and soil.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives are used as standards and reagents in chromatography and spectroscopy . Their well-defined structure and properties make them suitable for use in calibrating instruments and as reference compounds in the qualitative and quantitative analysis of complex mixtures.

Biochemistry: Enzyme Inhibition Studies

This compound is also significant in biochemistry for studying enzyme inhibition . It serves as a lead compound for synthesizing inhibitors against various enzymes, aiding in understanding enzyme mechanisms and the development of therapeutic agents for diseases where enzyme regulation plays a crucial role.

Future Directions

The future directions for the research and development of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds are promising. There is ongoing research into the synthesis of pyrazolo[3,4-b]pyridine derivatives and their potential applications . The development of new synthetic methods and the exploration of their biological activity are areas of active research .

properties

IUPAC Name

ethyl 6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRAULZZFPOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS RN

1396779-99-9
Record name Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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